molecular formula C8H11Cl2N B1426114 (4-(Chloromethyl)phenyl)methanamine hydrochloride CAS No. 1194752-34-5

(4-(Chloromethyl)phenyl)methanamine hydrochloride

Cat. No.: B1426114
CAS No.: 1194752-34-5
M. Wt: 192.08 g/mol
InChI Key: JHQBDWOURBEZFD-UHFFFAOYSA-N
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Description

“(4-(Chloromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1194752-34-5 . It has a molecular weight of 192.09 and its IUPAC name is [4-(chloromethyl)phenyl]methanamine hydrochloride . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 192.09 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized for cellular imaging and photocytotoxicity applications under red light. These complexes exhibit significant photocytotoxicity, capable of inducing apoptosis and generating reactive oxygen species in various cell lines, highlighting their potential in photodynamic therapy (Basu et al., 2014).

Catalysis and Hydrogenation Reactions

Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, have shown high efficiency in the transfer hydrogenation of acetophenone derivatives. These catalysts achieve up to 99% conversion with high turnover frequency (TOF) values, indicating their efficacy in catalytic hydrogenation processes (Karabuğa et al., 2015).

Palladacycle Synthesis and Catalytic Evaluation

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity in reactions where the palladium remains in the Pd(II) state, indicating their utility in organic synthesis and catalysis (Roffe et al., 2016).

Material Science and Luminescent Properties

Tetraphenylethene derivatives functionalized with diethylamino groups, synthesized from bis(4-(diethylamino)phenyl)methanone, exhibit aggregation-induced emission (AIE) and have been explored for their proton capture capability. These materials show reversible fluorescence switching in acidic and basic solutions, making them promising for chemical sensing and environmental monitoring (Wang et al., 2015).

Cyclometalated Platinum(II) Complexes for Luminescence

Luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating 6-phenyl-2,2‘-bipyridine derivatives have been synthesized to examine d8−d8 and ligand−ligand interactions. These complexes are emissive in fluid solution at room temperature, offering insights into the development of luminescent materials and their potential applications (Lai et al., 1999).

Safety and Hazards

The compound is corrosive and poses a danger . The hazard statements include H302 and H314 . Precautionary measures include P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBDWOURBEZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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